Azatyrosine

Catalog No.
S640834
CAS No.
58525-82-9
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azatyrosine

CAS Number

58525-82-9

Product Name

Azatyrosine

IUPAC Name

(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m0/s1

InChI Key

YOZSEGPJAXTSFZ-ZETCQYMHSA-N

SMILES

C1=CC(=NC=C1O)CC(C(=O)O)N

Synonyms

azatyrosine, beta-(5-hydroxy-2-pyridyl)alanine, beta-(5-hydroxy-2-pyridyl)alanine, (S)-isomer, SF 1346

Canonical SMILES

C1=CC(=NC=C1O)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=NC=C1O)C[C@@H](C(=O)O)N

Azatyrosine, also known as L-β-(5-hydroxy-2-pyridyl)-alanine, is an antitumor antibiotic isolated from the bacterium Streptomyces chibaensis []. It has the unique ability to convert cancer cells with specific mutations back to a normal phenotype [].


Molecular Structure Analysis

Azatyrosine shares a similar structure to the amino acid tyrosine, but with a key difference. A hydroxylated pyridine ring replaces the benzene ring in tyrosine []. This structural difference is believed to be crucial for its biological activity [].


Chemical Reactions Analysis

Synthesis of Azatyrosine: A practical method exists for synthesizing L-azatyrosine in the lab, but the details are beyond the scope of this analysis.

Azatyrosine's mechanism of action is still under investigation, but it seems to target Ras and c-erbB-2 oncogenes. These mutated genes are often found in cancer cells and contribute to uncontrolled cell growth []. Azatyrosine may somehow restore normal function to these genes or interfere with their signaling pathways [].

XLogP3

-2.8

UNII

0XTS2H0JH1

Wikipedia

Azatyrosine

Dates

Modify: 2023-08-15

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